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A comprehensive analysis of the anti-tumor effects of the potent and selective LSD1 inhibitor,

GSK2879552, revealing differential sensitivities and cellular responses in various cancer

contexts. This guide provides researchers, scientists, and drug development professionals with

a comparative overview supported by experimental data, detailed methodologies, and pathway

visualizations.

Initial searches for "Lsd1-IN-39" did not yield publicly available information. Therefore, this

guide focuses on a well-characterized and clinically evaluated LSD1 inhibitor, GSK2879552, as

a representative compound for comparing the effects of LSD1 inhibition in different cancer cell

lines.

Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, plays a critical

role in tumorigenesis by regulating gene expression through the demethylation of histone and

non-histone proteins. Its overexpression in various cancers, including acute myeloid leukemia

(AML) and small cell lung cancer (SCLC), has made it an attractive target for therapeutic

intervention. GSK2879552 is a potent, selective, and irreversible inhibitor of LSD1 that has

been extensively evaluated in preclinical and clinical studies. This guide summarizes the

comparative effects of GSK2879552 on cancer cell proliferation, differentiation, and apoptosis,

providing a valuable resource for the cancer research community.

Quantitative Analysis of GSK2879552 Activity
The anti-proliferative activity of GSK2879552 has been assessed across a wide range of

cancer cell lines, with notable potency in AML and a subset of SCLC cell lines. The tables
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below summarize the half-maximal effective concentrations (EC₅₀) for cell growth inhibition and

the effects on cellular differentiation and apoptosis.

Table 1: Anti-proliferative Activity of GSK2879552 in AML Cell Lines

Cell Line AML Subtype
EC₅₀ (nM) for Cell Growth
Inhibition (10-day assay)

Average of 20 AML cell lines Various 137 ± 30

MOLM-13 M5
Data not specified in this

format

THP-1 M5
Data not specified in this

format

OCI-AML3 M4
Data not specified in this

format

Data compiled from Smitheman et al., Haematologica, 2019.

Table 2: Anti-proliferative Activity of GSK2879552 in SCLC Cell Lines

Cell Line
Growth Inhibition
Response

IC₅₀ (nM)

NCI-H1417 Sensitive 24

Subset of 165 cell lines
AML and SCLC lines showed

sensitivity
Not specified

Data from Mohammad et al., Cancer Cell, 2015 and other sources.

Table 3: Effects of GSK2879552 on Differentiation and Apoptosis in AML Cell Lines
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Cell Line
Effect on Differentiation
(CD11b/CD86 expression)

Apoptosis Induction
(Caspase 3/7 activation)

MOLM-13
Increased CD11b and CD86

expression

No significant induction with

GSK2879552 alone.

Synergistic induction with

ATRA.

THP-1
Increased CD11b and CD86

expression

No significant induction with

GSK2879552 alone.

OCI-AML3
Increased CD11b and CD86

expression

No significant induction with

GSK2879552 alone.

Synergistic induction with

ATRA.

MV4-11

Increased CD86 expression

(EC₅₀ = 54 nM for mRNA

induction)

Data not available

Data compiled from Smitheman et al., Haematologica, 2019 and other sources.

Signaling Pathways and Experimental Workflows
The primary mechanism of action of GSK2879552 involves the inhibition of LSD1's

demethylase activity, leading to alterations in gene expression that promote differentiation and

inhibit proliferation.

To cite this document: BenchChem. [Comparative Efficacy of the LSD1 Inhibitor
GSK2879552 Across Diverse Cancer Cell Lines]. BenchChem, [2025]. [Online PDF].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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